molecular formula C12H12N2O2 B1179685 Fatty acids, palm kernel-oil CAS No. 101403-98-9

Fatty acids, palm kernel-oil

Cat. No. B1179685
CAS RN: 101403-98-9
InChI Key:
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Description

Palm kernel oil is an edible plant oil derived from the kernel of the oil palm tree Elaeis guineensis . It is related to two other edible oils: palm oil, extracted from the fruit pulp of the oil palm, and coconut oil, extracted from the kernel of the coconut . Palm kernel oil, palm oil, and coconut oil are three of the few highly saturated vegetable fats . Palm kernel oil, which is semi-solid at room temperature, is more saturated than palm oil and comparable to coconut oil .


Synthesis Analysis

Kernel (endosperm) oil is synthesized in the nut from 13-16 weeks after flowering (WAF) followed by deposition of mesocarp oil from 16-20 WAF . The oil palm fruit produces two oils . This paper reports some experiments on synthesis of kernel oil, a major source of medium chain fatty acids .


Molecular Structure Analysis

The regiospecific distribution of the fatty acids in the glycerol structure was investigated by the 13 C NMR technique . The fatty acid randomization was confirmed by the variation of the saturated fatty acid concentrations in the sn-2 position as well as by the variation in the triacylglycerol compositions .


Chemical Reactions Analysis

Interesterification is the most commonly used process to adapt the triacylglycerol compositions in oils and mixtures of vegetable oils to be used in a specific product . This reaction consists of three stages: activation of the catalyst, a strong nucleophile that attacks the carbonyl carbon of a fatty acid-glycerol ester bond and forms a tetrahedral intermediate (initiation), with subsequent formation of a fatty acid methyl ester and the glyceroxide carbanion, which is responsible for subsequent nucleophilic attacks on carbonyl carbons (propagation) .


Physical And Chemical Properties Analysis

Physicochemical analyses were carried out on palm kernel oil (Adin) and the following results were obtained: Saponification value; 280.5±56.1 mgKOH/g, acid value; 2.7±0.3 mg KOH/g, Free Fatty Acid (FFA); 1.35±0.15 KOH/g, ester value; 277.8±56.4 mgKOH/g, peroxide value; 14.3±0.8 mEq/kg; iodine value; 15.86±4.02 mgKOH/g, Specific Gravity (S.G) value; 0.904, refractive index; 1.412 and inorganic materials; 1.05% .

Mechanism of Action

High antioxidant compounds present in palm oils help reduce the oxidation of oils . The inclusion of oils with high antioxidant content, such as crude palm oil and red palm oil, provides better protection through reduction in oxidation .

Future Directions

The conveyor system in the mill could be the prime area to focus on in terms of FFA reduction, along with minimizing bruising events . In addition, loose fruits (LF) with high FFA content should be processed separately from FFB, and high-FFA CPO derived from LF should not be mixed with standard CPO . The global market for Palm Kernel Oil and Coconut Oil Based Natural Fatty Acids estimated at US$13.7 Billion in the year 2022, is projected to reach a revised size of US$8.9 Billion by 2030, growing at a CAGR of -5.2% over the analysis period 2022-2030 .

properties

CAS RN

101403-98-9

Product Name

Fatty acids, palm kernel-oil

Molecular Formula

C12H12N2O2

Molecular Weight

0

Origin of Product

United States

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